1,2-Benzenedicarboxylic acid, nonyl undecyl ester, branched and linear, is a complex chemical compound classified as a phthalate ester. This compound is primarily used in various industrial applications due to its properties as a plasticizer and solvent. The compound is recognized for its variable composition, as it includes both branched and linear alkyl chains, which can affect its physical and chemical properties.
The compound is derived from 1,2-benzenedicarboxylic acid (commonly known as phthalic acid) and is synthesized by reacting this acid with nonyl and undecyl alcohols. The specific structural characteristics of this ester contribute to its classification within the broader category of phthalate esters, which are widely studied for their environmental and health impacts.
1,2-Benzenedicarboxylic acid, nonyl undecyl ester is categorized under:
The synthesis of 1,2-benzenedicarboxylic acid, nonyl undecyl ester typically involves the following methods:
The reaction conditions usually require elevated temperatures (around 150-200 °C) and may also involve vacuum distillation to remove water produced during the reaction. The purity and composition of the final product can be adjusted by controlling the ratios of the reactants and the reaction time.
The molecular structure of 1,2-benzenedicarboxylic acid, nonyl undecyl ester features a central benzene ring with two carboxylic acid groups (–COOH) at positions 1 and 2. Attached to these groups are long-chain alkyl groups (nonyl and undecyl), which can be arranged in both branched and linear forms.
CCCCCCCCCC(=O)OCCCCC(C(=O)O)C(C)C
This structure contributes to its physical properties such as solubility in organic solvents and its role as a plasticizer.
1,2-Benzenedicarboxylic acid, nonyl undecyl ester can undergo several chemical reactions:
The stability of the compound under various environmental conditions influences its reactivity. For instance, exposure to heat or certain catalysts can accelerate hydrolysis or transesterification reactions.
The mechanism of action for this compound primarily relates to its function as a plasticizer in polymers. When added to plastics, it reduces brittleness and enhances flexibility by embedding between polymer chains:
Studies indicate that the presence of branched alkyl groups significantly enhances the effectiveness of this compound as a plasticizer compared to linear counterparts.
Relevant analyses have shown that variations in branching affect both viscosity and solubility characteristics.
1,2-Benzenedicarboxylic acid, nonyl undecyl ester is utilized in various scientific applications:
Its versatility makes it valuable across industries including construction, automotive, and consumer goods.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7